molecular formula C7H10BrClN2 B3176769 (3-Bromo-4-methylphenyl)hydrazine hydrochloride CAS No. 112627-04-0

(3-Bromo-4-methylphenyl)hydrazine hydrochloride

Cat. No.: B3176769
CAS No.: 112627-04-0
M. Wt: 237.52
InChI Key: LGBMBBMMOHMQPI-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative with the molecular formula C₇H₁₀BrClN₂ and a molecular weight of 237.53 g/mol . It is characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influence its physicochemical properties and reactivity. This compound is typically synthesized via reactions involving hydrazine hydrochloride and substituted aromatic ketones or aldehydes under acidic conditions, followed by purification via column chromatography . Its applications span pharmaceutical intermediates, agrochemical synthesis, and specialized organic reactions, leveraging its hydrazine moiety for nucleophilic or cyclization reactions .

Properties

IUPAC Name

(3-bromo-4-methylphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBMBBMMOHMQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Bromo-4-methylphenyl)hydrazine hydrochloride can be synthesized by reacting 3-bromo-4-methylaniline with hydrazine under appropriate conditions . The reaction typically involves the use of solvents and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce amines .

Scientific Research Applications

(3-Bromo-4-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Positional and Functional Group Variations

Bromophenylhydrazine Hydrochlorides
  • 2-Bromophenylhydrazine hydrochloride (CAS 50709-33-6): Molecular weight 223.5 g/mol , melting point (mp) 189°C (dec) .
  • 3-Bromophenylhydrazine hydrochloride (CAS 27246-81-7): Molecular weight 223.51 g/mol , mp 227–231°C (dec) .
  • >200°C .

Key Differences :

  • The position of bromine affects melting points and crystal packing. For example, the 3-bromo derivative (mp 227–231°C) has a higher mp than the 2-bromo isomer (189°C), likely due to improved intermolecular interactions .
Halogen-Substituted Derivatives
  • 3-Chloro-4-fluorophenylhydrazine hydrochloride (CAS 175135-74-7): Molecular weight 197.04 g/mol , mp 211–212°C (dec) .
  • (2,3,5-Trifluorophenyl)hydrazine hydrochloride : Contains electron-withdrawing fluorine atoms, enhancing reactivity in electrophilic substitutions .

Key Differences :

  • Bromine (in the target compound) vs. chlorine/fluorine: Bromine’s larger atomic radius and polarizability may increase van der Waals interactions, leading to higher melting points compared to chloro/fluoro derivatives .
Alkyl- and Alkoxy-Substituted Derivatives
  • (4-Ethylphenyl)hydrazine hydrochloride (CAS 53661-18-0): Molecular weight 190.66 g/mol ; the ethyl group increases steric bulk, reducing solubility in polar solvents compared to the methyl-substituted target compound .
  • 4-Methoxyphenylhydrazine hydrochloride (CAS 70672-74-1): Molecular weight 174.63 g/mol ; the methoxy group’s electron-donating nature enhances resonance stabilization, altering reactivity in cyclocondensation reactions .

Key Differences :

  • Methyl vs. ethyl/methoxy : The target compound’s methyl group balances lipophilicity and steric hindrance, making it more versatile in synthesis than bulkier ethyl or polar methoxy derivatives .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
(3-Bromo-4-methylphenyl)hydrazine HCl C₇H₁₀BrClN₂ 237.53 Not reported 3-Br, 4-CH₃
2-Bromophenylhydrazine HCl C₆H₆BrClN₂ 223.5 189 (dec) 2-Br
3-Bromophenylhydrazine HCl C₆H₆BrClN₂ 223.51 227–231 (dec) 3-Br
3-Chloro-4-fluorophenylhydrazine HCl C₆H₅ClFClN₂ 197.04 211–212 (dec) 3-Cl, 4-F
(4-Ethylphenyl)hydrazine HCl C₈H₁₂ClN₂ 190.66 Not reported 4-C₂H₅
4-Methoxyphenylhydrazine HCl C₇H₁₁ClN₂O 174.63 Not reported 4-OCH₃

Notes:

  • Dec. = decomposition. Melting points correlate with molecular symmetry and intermolecular forces; bromine and methyl groups enhance mp compared to smaller halogens or alkyl chains .
  • Solubility: Bromine and methyl groups reduce water solubility compared to methoxy or fluorine-substituted derivatives .

Biological Activity

(3-Bromo-4-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound is characterized by the following structural formula:

  • Chemical Formula: C7H10BrClN2
  • Molecular Weight: 221.53 g/mol
  • CAS Number: 1384427-52-4

This hydrazine derivative features a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influences its reactivity and biological properties.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The presence of the hydrazine moiety is critical, as compounds with this functional group often exhibit significant cytotoxic effects against cancer cell lines.

Case Studies:

  • Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of intrinsic pathways that lead to mitochondrial dysfunction and subsequent cell death .

Antioxidant Activity

Research indicates that hydrazine derivatives possess antioxidant properties, which contribute to their therapeutic potential. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays.

Findings:

  • The compound exhibited significant DPPH scavenging activity, surpassing that of ascorbic acid in some tests .
  • A comparative analysis of various hydrazine derivatives showed that those with electron-donating groups, like methyl and bromine, displayed enhanced antioxidant capabilities .

Antimicrobial Effects

The antimicrobial properties of this compound have also been investigated. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Summary:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The SAR analysis indicates that:

  • Bromine Substitution : The presence of bromine at the 3-position enhances reactivity and biological interactions.
  • Methyl Group : The methyl group at the para position may contribute to increased lipophilicity, improving cellular uptake and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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